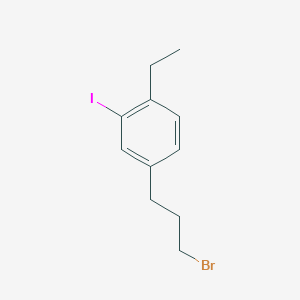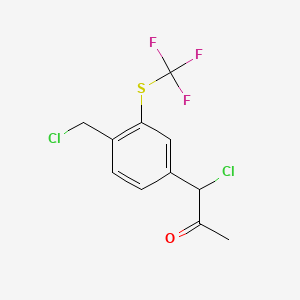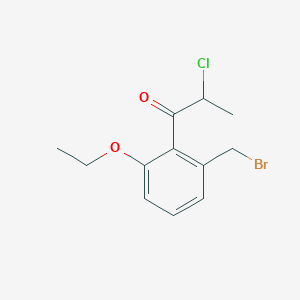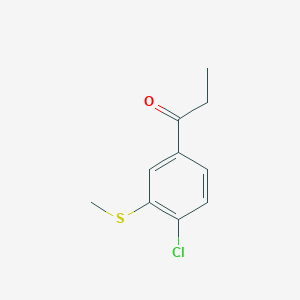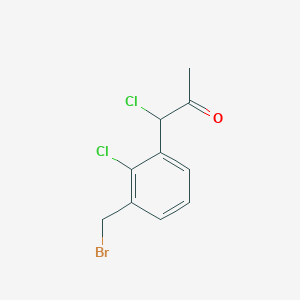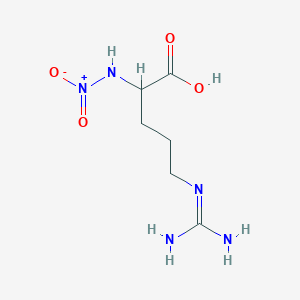
5-(Diaminomethylideneamino)-2-nitramidopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Arg(NO2)-OH, also known as Nω-Nitro-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of the arginine molecule. This compound is primarily used in scientific research, particularly in the study of nitric oxide synthase (NOS) inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of D-arginine. One common method involves the reaction of D-arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
Industrial production of H-D-Arg(NO2)-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and reactions.
化学反应分析
Types of Reactions
H-D-Arg(NO2)-OH undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to D-arginine by catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of D-arginine derivatives with modified functional groups.
Reduction: Conversion to D-arginine.
Substitution: Formation of various substituted arginine derivatives.
科学研究应用
H-D-Arg(NO2)-OH is widely used in scientific research due to its role as a nitric oxide synthase (NOS) inhibitor. Its applications include:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its effects on nitric oxide production and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
H-D-Arg(NO2)-OH exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. The nitro group in H-D-Arg(NO2)-OH competes with the substrate binding site of NOS, thereby reducing the production of NO. This inhibition affects various molecular targets and pathways, including vasodilation, neurotransmission, and immune response modulation.
相似化合物的比较
Similar Compounds
L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used NOS inhibitor with similar inhibitory effects on nitric oxide production.
D-NAME (Nω-Nitro-D-arginine methyl ester): Another NOS inhibitor with a similar structure but different stereochemistry.
Uniqueness
H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-form) and its selective inhibition of NOS. This selectivity makes it a valuable tool in research for distinguishing between different isoforms of NOS and studying the specific effects of nitric oxide inhibition in various biological systems.
属性
分子式 |
C6H13N5O4 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
5-(diaminomethylideneamino)-2-nitramidopentanoic acid |
InChI |
InChI=1S/C6H13N5O4/c7-6(8)9-3-1-2-4(5(12)13)10-11(14)15/h4,10H,1-3H2,(H,12,13)(H4,7,8,9) |
InChI 键 |
WRLUODMOTSXWIP-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)O)N[N+](=O)[O-])CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



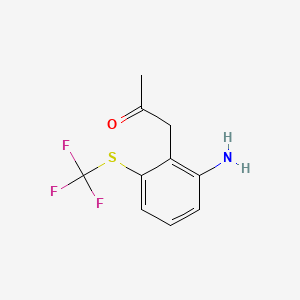

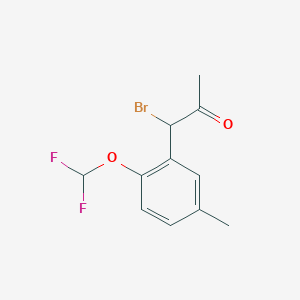
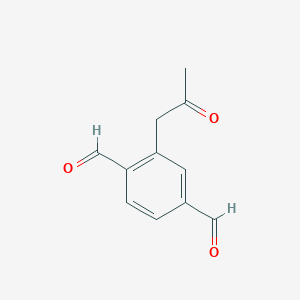
![1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)
